3-Bromo-5-hydroxybenzonitrile

pKa Acidity Hydrogen Bonding

3-Bromo-5-hydroxybenzonitrile (CAS 770718-92-8) is a disubstituted benzonitrile derivative bearing a bromine atom at the meta position (C3) and a hydroxyl group at the para position (C5) relative to the nitrile. With molecular formula C₇H₄BrNO and a molecular weight of 198.02 g/mol, it serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C7H4BrNO
Molecular Weight 198.02 g/mol
CAS No. 770718-92-8
Cat. No. B1289605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-hydroxybenzonitrile
CAS770718-92-8
Molecular FormulaC7H4BrNO
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)Br)C#N
InChIInChI=1S/C7H4BrNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H
InChIKeyCFHJXQLPUIYWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-hydroxybenzonitrile (CAS 770718-92-8): A Meta-Bromo, Para-Hydroxy Benzonitrile Building Block for Procuring Research Intermediates


3-Bromo-5-hydroxybenzonitrile (CAS 770718-92-8) is a disubstituted benzonitrile derivative bearing a bromine atom at the meta position (C3) and a hydroxyl group at the para position (C5) relative to the nitrile [1]. With molecular formula C₇H₄BrNO and a molecular weight of 198.02 g/mol, it serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . The compound’s substitution pattern provides a unique electronic and steric profile that distinguishes it from positional isomers, influencing reactivity in cross-coupling, nucleophilic substitution, and oxidation–reduction sequences.

Why 3-Bromo-5-hydroxybenzonitrile Cannot Be Casually Replaced by Other Bromo-Hydroxybenzonitrile Isomers


Positional isomerism in bromo-hydroxybenzonitriles generates substantial differences in acidity, hydrogen-bonding capacity, and steric accessibility that directly govern reactivity and biological target engagement . The 3-bromo-5-hydroxy substitution pattern places the hydroxyl group para to the electron-withdrawing nitrile and meta to the bromine, resulting in a predicted pKa of 7.62—approximately 20-fold less acidic than the 4-hydroxy isomer (pKa ~6.30) . This difference alters deprotonation behavior under physiological and basic conditions, affecting solubility, nucleophilicity, and metal-chelation capacity. Consequently, substituting this compound with a different isomer without systematic re-optimization risks altered reaction kinetics, diminished yields in cross-coupling steps, and inconsistent biological activity.

Quantitative Differentiation of 3-Bromo-5-hydroxybenzonitrile from Closest Analogs: A Data-Driven Selection Guide


Predicted Acidity (pKa): 3-Bromo-5-hydroxybenzonitrile vs. 3-Bromo-4-hydroxybenzonitrile

Predicted aqueous pKa values, which govern ionization state and nucleophilic character, differ markedly between the 5-hydroxy (7.62 ± 0.10) and 4-hydroxy (6.30 ± 0.18) isomers [1]. The 1.32-unit higher pKa of 3-bromo-5-hydroxybenzonitrile indicates that at pH 7.4 it is predominantly protonated, whereas the 4-hydroxy isomer exists largely as the phenoxide anion [1]. This distinction is critical for reactions requiring controlled deprotonation or for biological assays where the ionization state affects target binding.

pKa Acidity Hydrogen Bonding Reactivity

Predicted Boiling Point and Thermal Stability: 3-Bromo-5-hydroxybenzonitrile vs. 3-Bromo-4-hydroxybenzonitrile

Predicted boiling points indicate higher thermal stability for the 5-hydroxy isomer (284.4 ± 25.0 °C) compared to the 4-hydroxy isomer (271.1 ± 25.0 °C) [1]. Additionally, thermal data for 5-bromo-3-hydroxybenzaldehyde, a structural analog sharing the 3-bromo-5-hydroxy substitution motif, shows decomposition temperatures above 200 °C, consistent with enhanced thermal resilience [2].

Boiling Point Thermal Stability Distillation Predicted Physicochemical Properties

Steric Accessibility and Regioselectivity Advantage: Meta-Bromo vs. Ortho-Bromo Isomers

The meta-bromo placement in 3-bromo-5-hydroxybenzonitrile avoids the steric compression between adjacent substituents observed in ortho-substituted isomers such as 3-bromo-2-hydroxybenzonitrile . Crystallographic analysis of 3-bromo-2-hydroxybenzonitrile reveals spiral chains via O–H⋯Br/N hydrogen bonding and π-stacking interactions, whereas the 5-hydroxy isomer's substituents are spaced to minimize intramolecular clashes and torsional strain, favoring a more planar conformation [1].

Steric Hindrance Cross-Coupling Regioselectivity Crystal Structure

Solubility and Stability: Comparison of Predicted Physicochemical Properties with Bromoxynil Analog

3-Bromo-5-hydroxybenzonitrile differs from the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by possessing a single bromine atom and a hydroxyl group para to the nitrile. Bromoxynil is reported to be comparatively stable under sunlight, whereas its positional isomer 3,5-dibromo-2-hydroxybenzonitrile degrades more rapidly [1]. The mono-brominated 5-hydroxy isomer is predicted to exhibit intermediate lipophilicity and improved solubility in polar organic solvents relative to the dibrominated analog, due to lower molecular symmetry and reduced halogen bonding .

Solubility Stability Phenoxide Ion Bromoxynil Herbicide Intermediates

Patent-Cited Utility as a Key Intermediate in Pharmaceutical Synthesis

3-Bromo-5-hydroxybenzonitrile is explicitly cited as an intermediate in Roche patent US2008/45511 A1 (2008) [1] and appears in patent families describing heterocyclic MAGL inhibitors (EP4204420) [2]. While the 4-hydroxy isomer (3-bromo-4-hydroxybenzonitrile) is more commonly cataloged in vendor databases (e.g., TCI, Sigma-Aldrich) and has a well-characterized melting point (155–159 °C) , the 5-hydroxy isomer’s specific utility in patented inhibitor series highlights its non-interchangeability in these proprietary synthetic routes.

Patent Pharmaceutical Intermediate Roche HDAC Inhibitor MAGL Inhibitor

Optimal Application Scenarios for 3-Bromo-5-hydroxybenzonitrile Based on Differentiated Properties


Medicinal Chemistry: Late-Stage Functionalization of Kinase or HDAC Inhibitor Scaffolds

When synthetic routes require a phenolic handle that remains predominantly protonated under physiological assay conditions (pH 7.4), 3-bromo-5-hydroxybenzonitrile offers a predicted pKa of 7.62, which avoids spontaneous deprotonation compared to the 4-hydroxy isomer (pKa 6.30) . This property is critical in fragment-based drug discovery where the ionization state of a phenol group can dramatically alter binding affinity to zinc-dependent enzymes such as HDACs or matrix metalloproteinases. The compound’s meta-bromo substituent provides a clean vector for palladium-catalyzed cross-coupling to introduce diverse aryl or heteroaryl moieties without steric interference from adjacent groups .

Agrochemical Intermediate Synthesis: Building Block for Herbicide Analogs with Controlled Photostability

The mono-brominated scaffold of 3-bromo-5-hydroxybenzonitrile can serve as a starting point for synthesizing next-generation herbicide candidates that aim to balance potency with reduced environmental persistence. Unlike the photostable dibromo analog bromoxynil, the single bromine substituent may confer an intermediate degradation profile, potentially reducing bioaccumulation risks while retaining target-site activity . The higher predicted boiling point (284.4 °C) relative to the 4-hydroxy isomer also suggests better thermal resilience during formulation processes involving elevated temperatures.

Process Chemistry: Multi-Step Synthesis Requiring Predictive Thermal Stability

For process-scale reactions conducted at elevated temperatures (e.g., microwave-assisted cross-couplings at >150 °C), the predicted 13 °C higher boiling point and thermal analog data (5-bromo-3-hydroxybenzaldehyde stable >200 °C) suggest that 3-bromo-5-hydroxybenzonitrile may offer a wider operational window before decomposition . This can translate into higher batch consistency and reduced impurity formation during scale-up, a critical consideration when procuring intermediates for kilogram-scale campaigns.

Patent-Driven Pharmaceutical Process Development

When working within proprietary synthetic routes disclosed in Roche patents (US2008/45511 A1; EP4204420), procurement of the exact CAS-registered isomer (770718-92-8) is essential to replicate disclosed procedures and maintain freedom to operate . Substitution with a different bromo-hydroxybenzonitrile isomer would constitute a non-equivalent process intermediate, potentially introducing new impurities and deviating from the validated impurity profile required for regulatory filings.

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